N-cyclopentyl-3-(4-nitrophenoxy)benzamide
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Overview
Description
N-cyclopentyl-3-(4-nitrophenoxy)benzamide is a chemical compound known for its unique structure and potential applications in various fields. It consists of a cyclopentyl group attached to a benzamide moiety, with a nitrophenoxy substituent at the 3-position of the benzamide ring. This compound is of interest due to its potential use in synthetic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-(4-nitrophenoxy)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-aminobenzoic acid with cyclopentanone in the presence of a dehydrating agent such as thionyl chloride.
Introduction of the Nitrophenoxy Group: The nitrophenoxy group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting the benzamide core with 4-nitrophenol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3-(4-nitrophenoxy)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Potassium carbonate, various nucleophiles.
Major Products Formed
Reduction: N-cyclopentyl-3-(4-aminophenoxy)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-cyclopentyl-3-(4-nitrophenoxy)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a potential inhibitor for certain enzymes, such as deubiquitinases, which are involved in various biological processes.
Industry: It can be used in the development of new materials with specific properties, such as polymers.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-(4-nitrophenoxy)benzamide involves its interaction with specific molecular targets. For instance, as a potential deubiquitinase inhibitor, it may bind to the active site of the enzyme, preventing the removal of ubiquitin from substrate proteins. This inhibition can disrupt various cellular processes, leading to antiviral effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-nitrophenoxy)benzamide: Similar structure but with a different position of the nitrophenoxy group.
N-cyclopentyl-4-(4-nitrophenoxy)benzamide: Similar structure but with the nitrophenoxy group at the 4-position.
Uniqueness
N-cyclopentyl-3-(4-nitrophenoxy)benzamide is unique due to the specific positioning of the nitrophenoxy group at the 3-position, which can influence its chemical reactivity and biological activity. This positional difference can result in distinct interactions with molecular targets and varied applications in research and industry.
Properties
IUPAC Name |
N-cyclopentyl-3-(4-nitrophenoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-18(19-14-5-1-2-6-14)13-4-3-7-17(12-13)24-16-10-8-15(9-11-16)20(22)23/h3-4,7-12,14H,1-2,5-6H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUDNEGWBQBJGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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